molecular formula C13H11N3O3S B7785109 2-amino-7-(1,3-benzodioxol-5-yl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

2-amino-7-(1,3-benzodioxol-5-yl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B7785109
M. Wt: 289.31 g/mol
InChI Key: LAKPWFCYRJMOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-7-(1,3-benzodioxol-5-yl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a heterocyclic compound that features a unique combination of a thiazole ring fused with a pyridine ring, along with a benzodioxole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(1,3-benzodioxol-5-yl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-(1,3-benzodioxol-5-yl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the thiazole or pyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole moiety or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

2-amino-7-(1,3-benzodioxol-5-yl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-7-(1,3-benzodioxol-5-yl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with molecular targets and pathways within biological systems. The compound’s benzodioxole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antioxidant activity by scavenging free radicals or antibacterial activity by disrupting bacterial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-7-(1,3-benzodioxol-5-yl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is unique due to its fused heterocyclic structure, combining the properties of both thiazole and pyridine rings with the biological activity of the benzodioxole moiety. This structural complexity enhances its potential for diverse applications in scientific research and medicine.

Properties

IUPAC Name

2-amino-7-(1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c14-13-16-12-11(20-13)7(4-10(17)15-12)6-1-2-8-9(3-6)19-5-18-8/h1-3,7H,4-5H2,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKPWFCYRJMOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(NC1=O)N=C(S2)N)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.